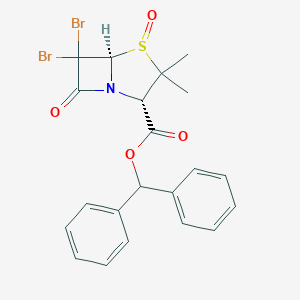
Benzhydryl 6,6-dibromo penicillanate-1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzhydryl-6,6-dibromopenicillanate-1-oxide is a chemical compound with the molecular formula C21H19Br2NO4S It is known for its unique structure, which includes a benzhydryl group and a dibromopenicillanate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl-6,6-dibromopenicillanate-1-oxide typically involves the reaction of benzhydryl chloride with 6,6-dibromopenicillanic acid in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at a moderate temperature to prevent decomposition of the reactants.
Solvent: Common solvents used in the synthesis include dichloromethane or chloroform.
Catalyst: A catalyst such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of benzhydryl-6,6-dibromopenicillanate-1-oxide involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
Benzhydryl-6,6-dibromopenicillanate-1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the dibromo groups to other functional groups.
Substitution: The benzhydryl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can react with the benzhydryl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzhydryl-6,6-dibromopenicillanate-1,1-dioxide, while reduction could produce benzhydryl-6,6-dihydropenicillanate.
科学研究应用
Benzhydryl-6,6-dibromopenicillanate-1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of benzhydryl-6,6-dibromopenicillanate-1-oxide involves its interaction with specific molecular targets. The benzhydryl group can interact with enzymes and receptors, while the dibromopenicillanate moiety may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- Benzhydryl-6,6-dihydropenicillic acid 1-oxide
- Benzhydryl-6,6-dichloropenicillanate-1-oxide
- Benzhydryl-6,6-difluoropenicillanate-1-oxide
Uniqueness
Benzhydryl-6,6-dibromopenicillanate-1-oxide is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro and fluoro analogs. The bromine atoms can participate in specific halogen bonding interactions, making this compound valuable for certain applications.
属性
CAS 编号 |
123285-25-6 |
|---|---|
分子式 |
C21H19Br2NO4S |
分子量 |
541.3 g/mol |
IUPAC 名称 |
benzhydryl (2S,5R)-6,6-dibromo-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C21H19Br2NO4S/c1-20(2)16(24-18(26)21(22,23)19(24)29(20)27)17(25)28-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16,19H,1-2H3/t16-,19+,29?/m0/s1 |
InChI 键 |
KUCBNJSCRJWDNK-BIESAPRGSA-N |
SMILES |
CC1(C(N2C(S1=O)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |
手性 SMILES |
CC1([C@@H](N2[C@H](S1=O)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |
规范 SMILES |
CC1(C(N2C(S1=O)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |
同义词 |
(2S,5R)-6,6-Dibromo-2β-(benzhydryloxycarbonyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-4-oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















